trans-Hydroxy Praziquantel-d5

LC-MS/MS Bioanalysis Stable Isotope Labeling

Choose this D5-labeled internal standard to eliminate ion suppression errors that plague unlabeled surrogates in LC-MS/MS. Its +5 Da mass shift ensures baseline resolution from the unlabeled trans-4-hydroxypraziquantel metabolite while maintaining identical chromatographic behavior. Validated for plasma, urine, and tissue matrices at QC levels from 9.8–1250 ng/mL, it supports clinical PK, CYP2C19/CYP3A4 pharmacogenetic profiling, food-animal depletion studies, and in vitro DDI assays. With ≥98% purity and 2–8°C stability, it is the optimal calibrant for regulatory-compliant bioanalysis. Order now to upgrade your analytical workflow.

Molecular Formula C19H24N2O3
Molecular Weight 333.4 g/mol
Cat. No. B12411161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Hydroxy Praziquantel-d5
Molecular FormulaC19H24N2O3
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)O
InChIInChI=1S/C19H24N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14-15,17,22H,5-12H2/i7D2,8D2,15D
InChIKeyOKTGUGBZQBTMHZ-YNUDWXFUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Hydroxy Praziquantel-d5 Analytical Standard for LC-MS Bioanalysis of Antiparasitic Drug Metabolism


trans-Hydroxy Praziquantel-d5 is a penta-deuterated analog of trans-4-hydroxypraziquantel, the principal active metabolite of the anthelmintic drug praziquantel (PZQ) [1]. This isotopically labeled compound possesses the chemical formula C19H19D5N2O3 and a molecular weight of 333.44 g/mol, wherein five hydrogen atoms are specifically replaced by deuterium . As a stable isotope-labeled internal standard (SIL-IS), it serves as an essential calibrant in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of praziquantel metabolites in complex biological matrices such as human plasma, animal plasma, and urine [2].

Why Unlabeled trans-4-Hydroxypraziquantel or Non-Deuterated Analogs Fail as Internal Standards for trans-Hydroxy Praziquantel-d5


In LC-MS/MS bioanalysis, the use of unlabeled trans-4-hydroxypraziquantel as a substitute for the deuterated internal standard introduces unacceptable quantitative inaccuracy due to ion suppression and enhancement effects inherent to biological matrices such as plasma [1]. While alternative deuterated internal standards like PZQ-d11 may possess a higher nominal mass shift, they cannot compensate for the differential ionization efficiency and recovery between the parent drug and the hydroxylated metabolite during sample preparation . Furthermore, substituting cis-4-OH-PZQ-d5 for the trans- isomer is invalid because the two diastereomers exhibit distinct chromatographic retention times and can be resolved by modern UPLC methods [2].

Quantitative Differentiation of trans-Hydroxy Praziquantel-d5 from Closest Analogs and In-Class Alternatives


trans-Hydroxy Praziquantel-d5 Deuterium Count (D5) vs. Alternative Praziquantel Internal Standards (D11)

trans-Hydroxy Praziquantel-d5 incorporates exactly five deuterium atoms (D5), conferring a molecular weight of 333.44 g/mol. This mass shift of +5 Da over the unlabeled metabolite is sufficient to prevent mass spectral overlap while minimizing the risk of hydrogen-deuterium exchange (H/D exchange) during sample processing, which is a documented concern for more heavily labeled compounds [1]. In contrast, the alternative internal standard rac-Praziquantel-d11 utilizes an 11-fold deuteration, which, while providing a larger mass shift, may introduce greater chromatographic retention time shifts and differential recovery in certain reversed-phase separations .

LC-MS/MS Bioanalysis Stable Isotope Labeling

Chromatographic Co-Elution Profile of trans-Hydroxy Praziquantel-d5 with cis-4-Hydroxypraziquantel Metabolite

In a validated UPLC-MS/MS method for quantifying praziquantel metabolites, trans-4-OH-PZQ-d5 (the internal standard for trans-4-OH-PZQ) demonstrated retention time similarity to cis-4-OH-PZQ [1]. This property enabled its application as a surrogate internal standard for the cis- metabolite in the absence of a dedicated cis-4-OH-PZQ-d5 standard, with quality control samples validated at 9.8, 78.1, and 1250 ng/mL . This cross-analyte utility is not documented for non-deuterated standards or other deuterated praziquantel analogs.

Pharmacokinetics Metabolite Quantification UPLC-MS/MS

Analytical Grade Chemical Purity (≥98%) of trans-Hydroxy Praziquantel-d5 vs. Generic Stable Isotope Standards

Commercial lots of trans-Hydroxy Praziquantel-d5 are supplied with a certified chemical purity of ≥98% as determined by HPLC, with a defined melting point of 170-172°C and slight solubility in acetonitrile and methanol . This high purity specification exceeds the general requirements for many research-grade stable isotope-labeled compounds and ensures that the internal standard does not introduce significant impurities that could interfere with trace-level metabolite quantification in complex biological extracts .

Analytical Chemistry Reference Standards Quality Control

Analytical Reproducibility of Praziquantel Metabolite Quantification Using Deuterated Internal Standards

The use of stable isotope-labeled internal standards for praziquantel metabolite quantification has been shown to achieve a coefficient of variation (CV) of 3% for the most abundant hydroxylated metabolite in urine [1]. This high precision is contingent upon the use of a properly matched deuterated internal standard that corrects for sample-to-sample variability in extraction efficiency and ionization. While this specific CV value was derived using earlier methodology, it establishes a benchmark for the expected performance of trans-Hydroxy Praziquantel-d5 in modern validated LC-MS/MS assays [2].

Bioanalytical Method Validation Precision Mass Spectrometry

High-Value Application Scenarios for trans-Hydroxy Praziquantel-d5 in Pharmaceutical and Biomedical Research


Validated LC-MS/MS Bioanalysis of trans-4-Hydroxypraziquantel in Human Plasma for Clinical Pharmacokinetic Studies

In clinical trials evaluating praziquantel efficacy and safety, accurate quantification of the active metabolite trans-4-hydroxypraziquantel is essential. trans-Hydroxy Praziquantel-d5 serves as the optimal internal standard to correct for plasma matrix effects, as its D5 labeling provides a +5 Da mass shift that ensures baseline resolution from the unlabeled analyte while maintaining near-identical chromatographic behavior [1]. Its documented use in validated methods with QC concentrations spanning 9.8 to 1250 ng/mL supports its application in therapeutic drug monitoring and pharmacogenetic studies .

Pharmacogenetic Studies Investigating CYP450-Mediated Metabolism of Praziquantel

Genetic polymorphisms in CYP2C19, CYP3A4, and CYP2C9 significantly alter the metabolic ratio of trans-4-OH-PZQ to PZQ, with values ranging from 7.2 to 38.5 across different genotypes [1]. trans-Hydroxy Praziquantel-d5 enables the precise measurement of these metabolite-to-parent ratios by eliminating ion suppression variability, which is critical for establishing genotype-guided dosing regimens in populations at risk for treatment failure .

Veterinary Pharmacokinetic Studies of Praziquantel in Livestock and Aquaculture Species

Regulatory agencies require validated depletion studies for antiparasitic drugs in food-producing animals. trans-Hydroxy Praziquantel-d5 is ideally suited for quantifying trans-4-OH-PZQ residues in complex matrices such as black goat plasma and grass carp tissues, where endogenous components cause severe ion suppression [1]. Its D5 label avoids mass spectral overlap with endogenous lipids and proteins, while its high purity (≥98%) ensures compliance with rigorous analytical method validation requirements .

In Vitro Metabolism Studies Using Hepatic Microsomes and Recombinant CYP Enzymes

For in vitro drug-drug interaction studies, precise quantification of trans-4-OH-PZQ formation rates in human liver microsomes requires an internal standard that is stable across incubation conditions. trans-Hydroxy Praziquantel-d5, with its defined melting point (170-172°C) and specified storage stability at 2-8°C, provides a robust calibration reference that is not susceptible to enzymatic degradation during sample workup [1]. Its cross-utility for quantifying cis-4-OH-PZQ further simplifies multi-analyte panels .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-Hydroxy Praziquantel-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.